Cas no 2055841-56-8 (2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride)
2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL HCL
- 2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL HYDROCHLORIDE
- SCHEMBL18766165
- 2-Amino-2-(m-tolyl)ethanol hydrochloride
- 2-Amino-2-(m-tolyl)ethanolhydrochloride
- 2-Amino-2-(m-tolyl)ethanol HCl
- 2055841-56-8
- SB44602
- Y10654
- MFCD28411247
- 2-amino-2-(3-methylphenyl)ethanol;hydrochloride
- 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride
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- Inchi: 1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
- InChI Key: IHNWJJLKSBXLRI-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(C)C=1)(N)CO.Cl
Computed Properties
- Exact Mass: 187.0763918g/mol
- Monoisotopic Mass: 187.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A835716-100mg |
2-Amino-2-(m-tolyl)ethanol hydrochloride |
2055841-56-8 | 95% | 100mg |
$154.0 | 2025-03-04 | |
| Ambeed | A835716-250mg |
2-Amino-2-(m-tolyl)ethanol hydrochloride |
2055841-56-8 | 95% | 250mg |
$261.0 | 2025-03-04 | |
| Ambeed | A835716-1g |
2-Amino-2-(m-tolyl)ethanol hydrochloride |
2055841-56-8 | 95% | 1g |
$702.0 | 2025-03-04 |
2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride Suppliers
2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride
Introduction to 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride (CAS No. 2055841-56-8)
2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2055841-56-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amino alcohols, featuring a unique structural motif that has garnered attention for its potential biological activities. The presence of a tertiary amino group and a phenyl ring substituted at the 3-position with a methyl group contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in in vitro and in vivo studies. This solubility profile facilitates its use in various pharmacokinetic and pharmacodynamic assays, enabling researchers to assess its efficacy and safety more effectively. The compound's structural features suggest potential interactions with biological targets, including enzymes and receptors, which are pivotal in drug discovery processes.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from amino alcohol derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. The specific arrangement of atoms in 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride makes it an attractive candidate for further investigation into its pharmacological effects.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been exploring ways to modify its structure to enhance its bioavailability, reduce toxicity, and improve target specificity. For instance, the tertiary amino group can be further functionalized through reductive amination or acylation reactions, leading to the synthesis of new derivatives with tailored properties.
Recent studies have begun to uncover the biological significance of 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride. Initial in vitro experiments have suggested that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. These findings are particularly intriguing given the high prevalence of inflammatory diseases worldwide and the need for novel anti-inflammatory agents with improved efficacy and safety profiles.
The phenyl ring substituent at the 3-position is another key feature that contributes to the compound's potential biological activity. Phenyl derivatives are well-known for their ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. By leveraging this structural element, researchers aim to develop compounds that can modulate these targets effectively.
Furthermore, the compound's solubility in water makes it an excellent candidate for oral administration, which is one of the most preferred routes of drug delivery due to its ease of administration and patient compliance. This solubility also facilitates intravenous administration, which is crucial for rapid onset of action in certain therapeutic scenarios.
The synthesis of 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the condensation of benzaldehyde derivatives with appropriate alkylamines, followed by reduction and subsequent salt formation. Advanced synthetic techniques, such as catalytic hydrogenation or enzymatic methods, can be employed to optimize yield and purity.
As research continues to progress, 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride is expected to play a significant role in drug discovery efforts. Its unique structural features and favorable physicochemical properties make it a versatile scaffold for developing new therapeutic agents. By exploring its pharmacological potential and refining synthetic methodologies, scientists aim to unlock new possibilities in treating various human diseases.
The development of novel drugs is a complex and iterative process that requires extensive collaboration among chemists, biologists, pharmacologists, and clinicians. 2-Amino-2-(3-methylphenyl)ethan-1-ol hydrochloride exemplifies how basic research can lead to tangible advancements in medicine. Its continued study promises to contribute valuable insights into disease mechanisms and provide new therapeutic options for patients worldwide.
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